molecular formula C11H12N4O3S2 B4526406 ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B4526406
M. Wt: 312.4 g/mol
InChI Key: BHUZVBDVEBIWBM-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core fused with a 4-methyl-1,2,3-thiadiazole moiety via a carbonylamino linker. The ethyl acetate ester at the 4-position of the thiazole ring enhances solubility and modulates pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the biological activity often associated with thiazole and thiadiazole derivatives, such as antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name

ethyl 2-[2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-3-18-8(16)4-7-5-19-11(12-7)13-10(17)9-6(2)14-15-20-9/h5H,3-4H2,1-2H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUZVBDVEBIWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole with appropriate thiazole derivatives under controlled conditions. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure .

Biological Activities

The biological activities of this compound have been investigated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3-thiazole and thiadiazole moieties exhibit significant anticancer activity. For example:

  • Caco-2 Cell Line : Ethyl derivatives showed a marked decrease in cell viability. Specifically, compounds with a 4-methyl group on the thiazole ring enhanced anticancer activity against Caco-2 cells (p = 0.004), indicating that structural modifications can significantly influence efficacy .
CompoundCell LineViability (%)p-value
ControlCaco-2100-
Ethyl DerivativeCaco-239.8<0.001
Thiazolone derivativeCaco-231.9-

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed:

  • Against Bacteria : The compound exhibited activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
MicroorganismActivity Observed
Staphylococcus aureusYes
Escherichia coliYes
Candida albicansYes

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Anticancer Studies : A study reported that derivatives of thiazole compounds significantly inhibited the growth of cancer cell lines such as Caco-2 and A549. The incorporation of specific functional groups was crucial for enhancing their anticancer properties .
  • Antimicrobial Efficacy : In vitro tests indicated that ethyl derivatives were effective against multiple strains of bacteria and fungi, suggesting their potential utility in treating infections .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The presence of thiadiazole and thiazole rings is known to interfere with various enzymatic pathways critical for microbial survival and cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has been studied for its antifungal properties. Research indicates that derivatives of 1,2,3-thiadiazole exhibit significant antifungal activity against various fungal strains. For instance, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has been used to prepare compounds with potent fungicidal activity . These findings suggest that the target compound could be a precursor for developing new antifungal agents.

Antibacterial Properties
The compound also shows promise as an antibacterial agent. Studies have demonstrated that derivatives containing the thiadiazole moiety possess broad-spectrum antibacterial activity. For example, 2,5-disubstituted 1,3,4-thiadiazoles have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria . The incorporation of this compound into drug formulations could enhance their efficacy against resistant bacterial strains.

Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. A study synthesized novel 1,3,4-thiadiazole compounds and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells and exhibit pro-apoptotic properties . The ability of this compound to serve as a scaffold for anticancer agents is particularly noteworthy.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of various hybrid compounds with enhanced biological activities. For instance:

Compound TypeSynthesis MethodYield (%)Reference
Thiadiazole DerivativesReaction with hydrazones77–90%
Triazole-Thiadiazole HybridsCycloaddition reactionsHigh yield
Antioxidant AgentsHybridization with antioxidant scaffoldsSignificant activity

These synthetic pathways underscore the versatility of this compound in creating compounds with diverse pharmacological profiles.

Case Studies

Several studies have documented the applications and efficacy of compounds related to this compound:

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal properties of various thiadiazole derivatives against Candida species and reported promising results indicating potential for therapeutic use in treating fungal infections .

Case Study 2: Antibacterial Screening
Research involving the antibacterial screening of thiadiazole derivatives demonstrated their effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their application in developing new antibiotics .

Case Study 3: Anticancer Activity
In vitro studies on novel thiadiazole compounds showed significant cytotoxic effects on breast and colon cancer cell lines. The mechanism of action involved apoptosis induction through mitochondrial pathways .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : The ethyl acetate moiety hydrolyzes to form carboxylic acid derivatives. For example, in HCl/ethanol (reflux, 6–8 hours), the ester converts to (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid.

  • Amide Hydrolysis : The carbonylamino linker hydrolyzes in concentrated H<sub>2</sub>SO<sub>4</sub> or NaOH, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 2-amino-1,3-thiazol-4-yl acetate.

Key Data :

Reaction TypeConditionsProductYieldSource
Ester hydrolysis6M HCl, ethanol, refluxCarboxylic acid derivative78%
Amide hydrolysis10% NaOH, 80°CThiadiazole-carboxylic acid + thiazole-amine65%

Nucleophilic Substitution at Thiadiazole and Thiazole Rings

The electron-deficient thiadiazole and thiazole rings participate in nucleophilic substitutions:

  • Thiadiazole C-4 Methyl Group Reactivity : The methyl group undergoes halogenation (e.g., bromination using Br<sub>2</sub>/acetic acid) to form 4-bromomethyl derivatives, enabling further functionalization .

  • Thiazole C-2 Amino Group : Reacts with acyl chlorides or isocyanates to form urea/thiourea derivatives .

Example :

text
Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate + Br₂ (acetic acid, 25°C, 2h) → Ethyl (2-{[(4-bromomethyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate [2]

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Triazole Formation : Reacts with hydrazine hydrate under microwave irradiation (300 W, 5–8 minutes) to form 1,2,4-triazole-thiadiazole hybrids .

  • Thiadiazolo[3,2-b]thiazole Systems : Intramolecular cyclization via POCl<sub>3</sub>-mediated dehydration forms bicyclic structures .

Data from Analogous Systems :

SubstrateReagent/ConditionsProductYieldSource
Thiadiazole-thiazole esterHydrazine hydrate, MW (350 W)Triazole derivative77%
Thiadiazole-thiazole esterPOCl<sub>3</sub>, refluxBicyclic thiadiazolo-thiazole68%

Enzyme-Targeted Reactions (Biological Activity)

The compound inhibits histone deacetylases (HDACs) and tubulin polymerization, critical for anticancer activity:

  • HDAC Inhibition : The thiadiazole carbonyl binds to Zn<sup>2+</sup> in HDAC active sites (IC<sub>50</sub> = 1.2 μM against HDAC6) .

  • Tubulin Interaction : The thiazole ring disrupts microtubule assembly (IC<sub>50</sub> = 0.52 μg/mL in MCF-7 cells) .

Mechanistic Insights :

  • Apoptosis induction via caspase-3/7 activation (2.8-fold increase in HeLa cells) .

  • Synergy with doxorubicin in multidrug-resistant cancer models.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings occur at the thiazole C-4 position:

  • Borylation : Reacts with bis(pinacolato)diboron (Pd(dppf)Cl<sub>2</sub>, KOAc) to form arylboronic esters .

  • Arylation : Couples with iodobenzene (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) to yield biaryl derivatives .

Optimized Conditions :

ReactionCatalyst/BaseTemp/TimeYield
BorylationPd(dppf)Cl<sub>2</sub>, KOAc80°C, 12h85%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>100°C, 8h72%

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives.

Comparison with Similar Compounds

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

  • Key Features : Replaces the thiadiazole ring with a pyrazole group. The ethyl ester and thiazole core are retained.
  • Impact : Pyrazole derivatives often exhibit enhanced metabolic stability compared to thiadiazoles, but the absence of the sulfur-rich thiadiazole may reduce electrophilic reactivity .

3-{2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea

  • Key Features : Shares the 4-methyl-1,2,3-thiadiazol-5-yl group but incorporates a sulfanyl-ethyl linker and a phenylurea moiety.
  • Impact : The sulfanyl group increases hydrophobicity, while the urea moiety may enhance hydrogen-bonding interactions in biological targets .

Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

  • Key Features: Substitutes the thiadiazole-carbonylamino group with an amino group and introduces a trifluoromethyl substituent on the thiazole ring.

Analogues with Oxadiazole and Triazole Rings

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate

  • Key Features : Replaces the thiadiazole-thiazole system with an oxadiazole-pyridine scaffold.
  • Impact : Oxadiazoles are less polar than thiadiazoles, which may alter binding affinity in enzyme targets .

ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

  • Key Features : Utilizes a triazole ring instead of thiadiazole and incorporates a tetrahydrobenzothiophene system.
  • Impact : The triazole ring enhances π-π stacking interactions, while the benzothiophene moiety may improve CNS penetration .

Key Findings from Comparative Studies

Thiadiazole vs. Oxadiazole/Triazole : Thiadiazoles generally exhibit higher electrophilicity due to sulfur atoms, making them more reactive in nucleophilic substitution reactions compared to oxadiazoles .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Improve metabolic stability and target binding .
  • Aromatic Substituents (e.g., fluorophenyl) : Enhance hydrophobic interactions in biological membranes .

Ester Groups : Ethyl esters balance solubility and bioavailability better than methyl esters, which are more prone to hydrolysis .

Q & A

Q. What are the recommended synthetic routes for ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?

  • Methodological Answer : A common approach involves coupling a thiadiazole carbonyl chloride derivative with a thiazole amine intermediate. For example:

Synthesize the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via reaction of the corresponding carboxylic acid with thionyl chloride.

React this with 2-amino-1,3-thiazol-4-yl acetate under anhydrous conditions, using triethylamine as a base in dioxane or THF at 20–25°C .

Purify the product via recrystallization from ethanol-DMF mixtures to remove unreacted starting materials .

  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC-DAD : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities .
  • FTIR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, thiadiazole C=N at ~1600 cm⁻¹) .
  • NMR : Assign peaks for the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet), thiazole protons (δ ~7.0–7.5 ppm), and thiadiazole methyl group (δ ~2.5 ppm) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) due to potential irritancy of thiazole/thiadiazole derivatives .
  • Work in a fume hood to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • In case of skin contact, wash immediately with water and consult a physician, providing the safety data sheet for reference .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example:
  • Use software like Gaussian or ORCA to simulate the nucleophilic acyl substitution between the thiadiazole carbonyl chloride and thiazole amine.
  • Predict optimal solvents (e.g., acetic acid) and temperatures (reflux at ~110°C) via free energy profiles .
  • Validate predictions experimentally, then feed results back into computational models to refine accuracy .

Q. How to address contradictory bioactivity data in antimicrobial assays?

  • Methodological Answer : Contradictions may arise from variations in substituent effects or impurities. Mitigate by:

Structural Confirmation : Ensure batch consistency via HPLC and NMR .

Q. Bioassay Design :

  • Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) to minimize variability .
  • Compare with positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to rule off-target effects .

Q. What reactor design strategies improve scalability for academic labs?

  • Methodological Answer :
  • Microreactor Systems : Enhance heat/mass transfer for exothermic reactions (e.g., acyl chloride formation) .
  • Continuous Flow Synthesis : Automate reagent mixing and purification to reduce human error and scale from mg to gram quantities .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How to resolve discrepancies in reaction yields during scale-up?

  • Methodological Answer :
  • DOE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent volume) systematically to identify critical factors .
  • Kinetic Studies : Use stopped-flow NMR to track intermediate formation and adjust residence times in flow reactors .
  • Byproduct Analysis : Characterize impurities via LC-MS and modify quenching steps (e.g., rapid cooling) to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

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